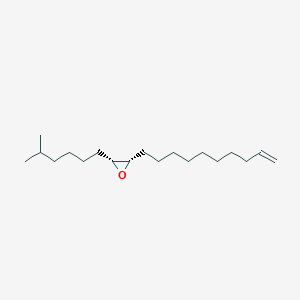
2-methyl-7R,8S-Epoxy-17-octadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7R,8S-Epoxy-17-octadecene is an organic compound with the molecular formula C19H36O. It is a stereoisomer with defined stereocenters at the 7th and 8th positions, specifically in the R and S configurations, respectively. This compound is notable for its presence as a trace component in the sex pheromone gland of the gypsy moth, Lymantria dispar .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7R,8S-Epoxy-17-octadecene typically involves the epoxidation of an appropriate precursor. One common method is the epoxidation of 2-methyl-17-octadecene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-7R,8S-Epoxy-17-octadecene can undergo several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the epoxide ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-methyl-7R,8S-Epoxy-17-octadecene has several scientific research applications:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and epoxide chemistry.
Biology: Its role as a component of the gypsy moth’s sex pheromone makes it valuable in entomological studies and pest control research.
Medicine: While not directly used in medicine, its structural features are studied for insights into epoxide-containing bioactive molecules.
Mecanismo De Acción
The mechanism by which 2-methyl-7R,8S-Epoxy-17-octadecene exerts its effects, particularly in biological systems, involves its interaction with specific receptors in the gypsy moth. The compound binds to olfactory receptors in male moths, triggering a behavioral response that leads them to the female moths. This interaction is highly stereospecific, with the R and S configurations playing a crucial role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
(7R,8S)-cis-7,8-epoxy-2-methyloctadecane:
(7S,8R)-cis-7,8-epoxy-2-methyloctadec-17-ene: The antipode of 2-methyl-7R,8S-Epoxy-17-octadecene, which is not attractive to male gypsy moths and can reduce the attractiveness of other pheromone components.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a trace component in the gypsy moth’s pheromone system. Its ability to elicit a response in male moths, albeit weaker than (+)-disparlure, highlights its potential role in enhancing pheromone specificity or attractiveness in certain populations .
Propiedades
Fórmula molecular |
C19H36O |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-dec-9-enyl-3-(5-methylhexyl)oxirane |
InChI |
InChI=1S/C19H36O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h4,17-19H,1,5-16H2,2-3H3/t18-,19+/m0/s1 |
Clave InChI |
VEHBXHNRALNERE-RBUKOAKNSA-N |
SMILES isomérico |
CC(C)CCCC[C@@H]1[C@@H](O1)CCCCCCCCC=C |
SMILES canónico |
CC(C)CCCCC1C(O1)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















